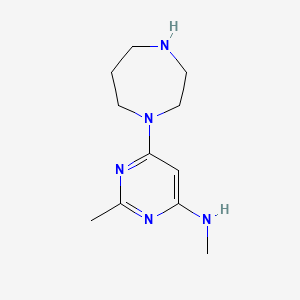

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C11H19N5/c1-9-14-10(12-2)8-11(15-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15) |

InChI Key |

FZULZVMBPKJVDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCNCC2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the use of reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent . This method can be optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as ripasudil, act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors . These inhibitors regulate various physiological functions, including smooth muscle contractions and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

| Compound Name | Core Structure | Ring Size/Type | Functional Groups | Key Properties |

|---|---|---|---|---|

| 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine | Pyrimidine | 7-membered diazepane | Amine, N,2-dimethyl | High flexibility, moderate lipophilicity |

| 1-(Pyrimidin-2-yl)-1,4-diazepane | Pyrimidine | 7-membered diazepane | Amine | Enhanced solubility, lower steric bulk |

| Piperidin-4-ylmethyl-pyrimidin-2-yl-amine | Pyrimidine | 6-membered piperidine | Amine, methyl linker | Rigid scaffold, hydrogen-bonding capability |

| 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde | Pyrimidine | 6-membered piperidine | Carbaldehyde | High reactivity, potential toxicity |

| 1-(Pyrimidin-2-yl)piperidin-3-ol | Pyrimidine | 6-membered piperidine | Hydroxyl | Polar, improved solubility |

Table 2: Hypothetical Pharmacokinetic Parameters

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (T½) |

|---|---|---|---|

| 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine | 2.1 | 0.45 | 4.2 h |

| 1-(Pyrimidin-2-yl)-1,4-diazepane | 1.8 | 1.20 | 2.8 h |

| Piperidin-4-ylmethyl-pyrimidin-2-yl-amine | 1.9 | 0.75 | 5.1 h |

Research Findings and Implications

- Ring Size and Flexibility : The seven-membered diazepane in the target compound likely enhances conformational adaptability compared to piperidine derivatives, improving binding to flexible enzyme active sites .

- Substituent Effects: Methyl groups in the target compound may shield reactive sites, prolonging metabolic half-life relative to non-methylated analogs like 1-(Pyrimidin-2-yl)-1,4-diazepane .

- Functional Group Impact : Polar groups (e.g., hydroxyl in 1-(Pyrimidin-2-yl)piperidin-3-ol) improve solubility but reduce membrane permeability, whereas carbaldehyde groups increase electrophilic reactivity, posing toxicity risks.

Biological Activity

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic compound that exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This compound contains a diazepane ring and a pyrimidine moiety, which contribute to its potential as a pharmacological agent. Its molecular formula is CHN with a molecular weight of approximately 221.308 g/mol .

The biological activity of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is primarily attributed to its ability to inhibit Rho-associated kinase (ROCK), an enzyme involved in various cellular processes such as smooth muscle contraction and gene expression. Inhibition of ROCK has therapeutic implications for conditions like hypertension and cancer . Molecular docking studies indicate that this compound forms strong hydrophobic interactions with target proteins, enhancing its biological efficacy .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine:

Study on ROCK Inhibition

In a study focusing on the inhibition of ROCK by 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine, researchers demonstrated that the compound effectively reduced smooth muscle contraction in vitro. The results indicated a significant decrease in cell migration rates in assays designed to measure cellular motility .

Antitumor Efficacy

Another study evaluated the antitumor properties of this compound using xenograft models. The results showed that treatment with 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine led to a marked reduction in tumor size compared to control groups. This was accompanied by an increase in apoptotic markers within the tumor tissue .

Synthesis and Structural Modifications

The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

- Formation of the Diazepane Ring : This can be achieved through nucleophilic substitution reactions.

- Pyrimidine Moiety Attachment : The dimethylpyrimidine group is coupled with the diazepane intermediate using palladium-catalyzed cross-coupling reactions.

These synthetic routes highlight the complexity involved in producing this compound for research and therapeutic purposes .

Q & A

Q. How can researchers optimize the synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine to improve yield and purity?

- Methodological Answer : Optimization involves selecting precursors (e.g., pyrimidine cores with reactive leaving groups) and coupling agents for diazepane ring introduction. Multi-step reactions may require palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. Reaction conditions (temperature, solvent polarity, and pH) must be systematically varied. For example, using dimethylformamide (DMF) as a solvent at 80–100°C with triethylamine as a base can enhance coupling efficiency . Post-synthesis purification via column chromatography or recrystallization improves purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry, particularly for the diazepane ring and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .

- Infrared (IR) Spectroscopy : Identifies functional groups like amine stretches (3300–3500 cm) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes (e.g., kinases, phosphatases) or receptors (e.g., GPCRs) structurally related to the compound’s moieties. Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ADP-Glo™ for kinases). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for kinases) ensure reliability. Parallel cytotoxicity screens (e.g., MTT assays) rule out non-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activities of this compound?

- Methodological Answer :

- Assay Reprodubility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs.

- Structural Analog Comparison : Test derivatives (e.g., replacing diazepane with piperazine) to isolate pharmacophores.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines lacking target genes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Core Modifications : Substitute the pyrimidine C2 methyl group with halogens (e.g., Cl, F) to alter electronic properties.

- Diazepane Ring Variations : Introduce sp-hybridized carbons or heteroatoms (e.g., sulfur) to modulate conformational flexibility.

- Pharmacokinetic Optimization : Add solubilizing groups (e.g., polyethylene glycol) to the N-methylamine moiety. Validate using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .

Q. What computational approaches predict binding modes and off-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of diazepane-pyrimidine interactions.

- Machine Learning Models : Train on ChEMBL datasets to predict ADMET properties and off-target liabilities (e.g., hERG channel inhibition).

- Density Functional Theory (DFT) : Calculate charge distribution to explain regioselectivity in substitution reactions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photolytic Testing : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.

- pH Stability : Dissolve in buffers (pH 1–10) and analyze by LC-MS for hydrolytic cleavage (e.g., diazepane ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.